molecular formula C6H10N4 B15302417 (1-cyclopropyl-1H-1,2,3-triazol-4-yl)methanamine

(1-cyclopropyl-1H-1,2,3-triazol-4-yl)methanamine

Cat. No.: B15302417
M. Wt: 138.17 g/mol
InChI Key: ALOASSNKLXEWBW-UHFFFAOYSA-N
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Description

(1-cyclopropyl-1H-1,2,3-triazol-4-yl)methanamine: is a heterocyclic compound that features a triazole ring substituted with a cyclopropyl group and a methanamine moiety

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (1-cyclopropyl-1H-1,2,3-triazol-4-yl)methanamine typically involves the cycloaddition reaction between an azide and an alkyne, known as the Huisgen 1,3-dipolar cycloaddition or “click chemistry.” This reaction is often catalyzed by copper(I) salts to yield the 1,2,3-triazole ring .

Industrial Production Methods: Industrial production methods for this compound are not well-documented in the literature. the principles of click chemistry, which are scalable and efficient, suggest that similar methodologies could be adapted for large-scale synthesis.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: The triazole ring can undergo oxidation reactions, often facilitated by strong oxidizing agents.

    Reduction: Reduction of the triazole ring is less common but can be achieved under specific conditions.

    Substitution: The methanamine group can participate in nucleophilic substitution reactions, particularly with electrophiles.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate or hydrogen peroxide.

    Reduction: Lithium aluminum hydride or catalytic hydrogenation.

    Substitution: Alkyl halides or acyl chlorides.

Major Products:

    Oxidation: Oxidized triazole derivatives.

    Reduction: Reduced triazole derivatives.

    Substitution: Substituted triazole derivatives with various functional groups.

Mechanism of Action

The mechanism of action for (1-cyclopropyl-1H-1,2,3-triazol-4-yl)methanamine largely depends on its application. In enzyme inhibition, the triazole ring interacts with the active site of the enzyme, often through hydrogen bonding and hydrophobic interactions . This interaction can inhibit the enzyme’s activity, leading to various biological effects.

Properties

Molecular Formula

C6H10N4

Molecular Weight

138.17 g/mol

IUPAC Name

(1-cyclopropyltriazol-4-yl)methanamine

InChI

InChI=1S/C6H10N4/c7-3-5-4-10(9-8-5)6-1-2-6/h4,6H,1-3,7H2

InChI Key

ALOASSNKLXEWBW-UHFFFAOYSA-N

Canonical SMILES

C1CC1N2C=C(N=N2)CN

Origin of Product

United States

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